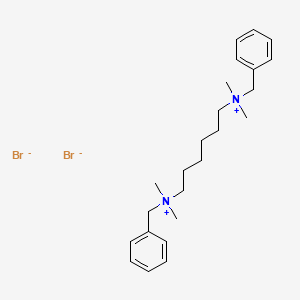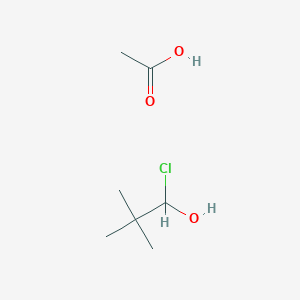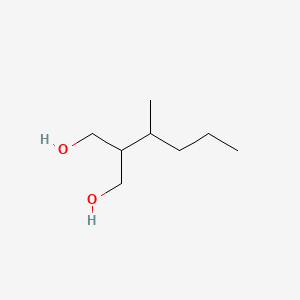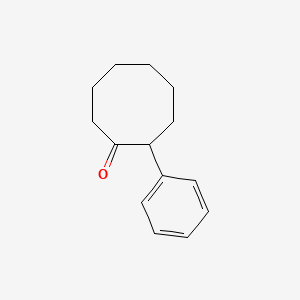
P,P-Diphenyl-N-(phenylcarbamoyl)phosphinic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P,P-Diphenyl-N-(phenylcarbamoyl)phosphinic amide: is a chemical compound with the molecular formula C12H12NOP It is known for its unique structure, which includes both phosphinic amide and phenylcarbamoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Lithiation and Trapping Method: One common method involves the ortho-directed lithiation of N,N-diisopropyl-P,P-diphenylphosphinic amide followed by trapping with Ph2PCl and subsequent oxidation with H2O2, S8, or Se.
Electrosynthesis: Another efficient approach is the oxidative cross-coupling between diarylphosphine oxides and amines via electrosynthesis.
Industrial Production Methods: Industrial production methods for P,P-Diphenyl-N-(phenylcarbamoyl)phosphinic amide are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: It can participate in substitution reactions, especially in the presence of electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation Agents: H2O2, S8, Se.
Electrophilic Reagents: Ph2PCl.
Nucleophilic Reagents: Amines.
Major Products:
Oxidation Products: Phosphinic amides with different chalcogenides (O, S, Se).
Substitution Products: Various substituted phosphinic amides depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Potential Therapeutic Agents: Phosphinic amides are being explored for their potential use in medicinal chemistry due to their unique structural properties.
Industry:
Mécanisme D'action
The mechanism of action for P,P-Diphenyl-N-(phenylcarbamoyl)phosphinic amide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved include the coordination of the phosphinic amide to metal centers, facilitating reactions such as the addition of diethylzinc to aldehydes .
Comparaison Avec Des Composés Similaires
- P,P-Diphenylphosphinic amide
- P,P-Diphenyl-N-(2-phenylethyl)phosphinic amide
- P,P-Diphenyl-N-(1-phenylethyl)phosphinic amide
Comparison:
Propriétés
Numéro CAS |
6779-25-5 |
|---|---|
Formule moléculaire |
C19H17N2O2P |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
1-diphenylphosphoryl-3-phenylurea |
InChI |
InChI=1S/C19H17N2O2P/c22-19(20-16-10-4-1-5-11-16)21-24(23,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,21,22,23) |
Clé InChI |
NIYIJDGDZAMZJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)


![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)





![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)



